Surface Tension Reduction and Amphiphilic Character vs. Native Collagen
Lauroyl-acylated collagen (lauroyl chloride-modified pepsin-solubilized collagen) achieves an equilibrium surface tension of 55.92 mN/m, whereas native unmodified collagen is not surface-active and does not lower interfacial tension in aqueous solution [1]. This surface activity arises from the covalent attachment of the C12 lauroyl hydrophobic tail to the collagen peptide backbone, conferring amphiphilic character absent in native collagen [1]. While this data is from lauroyl chloride/succinic anhydride dual-acylated collagen rather than mono-lauroyl collagen amino acids, the lauroyl moiety is the primary driver of hydrophobic modification and the surface-active behavior is attributable to the same acylation chemistry shared with lauroyl-collagenic acid.
| Evidence Dimension | Equilibrium surface tension (aqueous solution) |
|---|---|
| Target Compound Data | 55.92 mN/m (lauroyl/succinic acylated collagen) |
| Comparator Or Baseline | Native pepsin-solubilized collagen: no measurable surface tension reduction (not surface-active) |
| Quantified Difference | Lauroyl-acylated collagen reduces surface tension from ~72 mN/m (pure water) to 55.92 mN/m; native collagen does not reduce surface tension. Isoelectric point shifts to 4.93, confirming amphiphilic character. |
| Conditions | Pepsin-solubilized calf skin type I collagen; acylation with lauroyl chloride + succinic anhydride; measurement per Li et al. (2013) Int J Biol Macromol |
Why This Matters
Demonstrates that lauroyl acylation is necessary and sufficient to convert non-surface-active collagen into a functional surfactant—a prerequisite for cleansing and emulsifying applications that unmodified collagen cannot fulfill.
- [1] Li C, Tian H, Duan L, Tian Z, Li G. Characterization of acylated pepsin-solubilized collagen with better surface activity. International Journal of Biological Macromolecules, 2013; 57: 92-98. DOI: 10.1016/j.ijbiomac.2013.02.021. View Source
